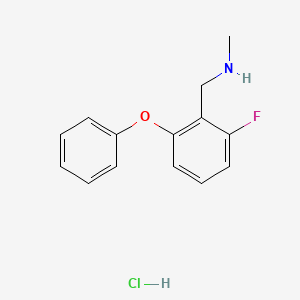
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a phenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of 2-fluorophenol with phenol in the presence of a base to form 2-fluoro-6-phenoxyphenol.
Amination: The intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-6-phenoxyphenylboronic acid
- (2-fluoro-6-phenoxyphenyl)(piperidin-1-yl)methanone
- (2-fluoro-6-phenoxyphenyl)(morpholino)methanone
Uniqueness
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride stands out due to its unique combination of a fluorine atom and a phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where high specificity and potency are required.
Propiedades
Fórmula molecular |
C14H15ClFNO |
|---|---|
Peso molecular |
267.72 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H14FNO.ClH/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11;/h2-9,16H,10H2,1H3;1H |
Clave InChI |
HHOQSRNTBSKBJE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC=C1F)OC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)

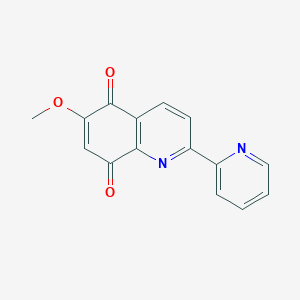


![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
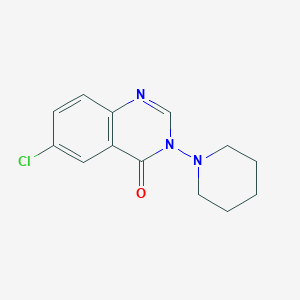

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
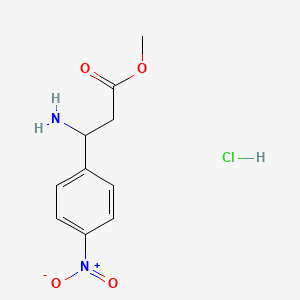
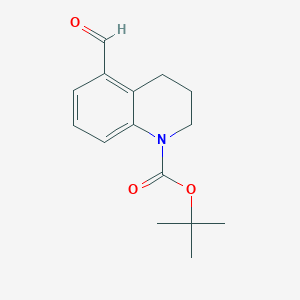

![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
